tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1266118-78-8
VCID: VC5405843
InChI: InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.8

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate

CAS No.: 1266118-78-8

Cat. No.: VC5405843

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.8

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate - 1266118-78-8

Specification

CAS No. 1266118-78-8
Molecular Formula C15H21ClN2O2
Molecular Weight 296.8
IUPAC Name tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
Standard InChI Key YAWLZFBIZMMVLI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate, reflects its three-dimensional architecture:

  • A piperidine ring (C5_5H11_{11}N) provides a six-membered saturated nitrogen heterocycle.

  • A 6-chloropyridin-2-yl substituent introduces an aromatic ring with a chlorine atom at the 6-position, enhancing electronic diversity.

  • The Boc group (C4_4H9_9O2_2C) protects the piperidine nitrogen, enabling selective functionalization during multi-step syntheses.

Key identifiers include:

  • SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl

  • InChIKey: YAWLZFBIZMMVLI-UHFFFAOYSA-N

  • PubChem CID: 134611090.

Spectral and Physicochemical Properties

While experimental data on solubility and melting point remain unpublished, computational predictions suggest:

  • Boiling Point: 422.8±45.0 °C

  • Density: 1.134±0.06 g/cm³ .
    The chlorine atom’s electronegativity and the Boc group’s steric bulk influence intermolecular interactions, impacting crystallization and solubility in polar solvents.

Table 1: Comparative Analysis of Piperidine-Based Boc-Protected Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate1266118-78-8C15_{15}H21_{21}ClN2_2O2_2296.86-chloropyridin-2-yl, Boc
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate1198408-35-3C15_{15}H23_{23}N3_3O2_2277.366-aminopyridin-3-yl, Boc
tert-Butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate1239369-20-0C14_{14}H20_{20}ClN3_3O2_2297.786-chloropyridin-2-yl, piperazine, Boc

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is synthesized via nucleophilic substitution or cross-coupling reactions. A representative pathway involves:

  • Boc Protection: Reacting piperidine with di-tert-butyl dicarbonate to form the Boc-protected intermediate.

  • Suzuki-Miyaura Coupling: Introducing the 6-chloropyridin-2-yl group via palladium-catalyzed cross-coupling with a chloropyridine boronic ester.

Pharmaceutical Applications

Role in Drug Discovery

The compound’s dual heterocyclic system aligns with pharmacophores in GLP-1 receptor agonists (e.g., semaglutide) and kinase inhibitors. Source emphasizes the utility of Boc-protected intermediates in optimizing peptide mimetics, where the Boc group enables selective deprotection during solid-phase synthesis .

Case Study: GLP-1R Agonist Development

In a BETP (positive allosteric modulator)-sensitized assay, pyrimidine derivatives analogous to the target compound demonstrated enhanced cAMP signaling (EC50_{50} < 100 nM) . The chlorine atom’s meta-directing effects likely facilitate electrophilic aromatic substitution, enabling further derivatization for potency tuning.

Future Directions and Research Gaps

Solubility and Bioavailability Studies

Experimental determination of solubility in aqueous and organic solvents is critical for pharmacokinetic profiling. Molecular dynamics simulations could predict logP values and membrane permeability.

Expanding Synthetic Libraries

Leveraging flow chemistry and electrochemical methods may reduce reliance on toxic solvents (e.g., dichloroethane) while improving reaction scalability .

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